N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide
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Overview
Description
N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide is a compound that features a cyclobutanecarboxamide moiety linked to a pyridin-4-yl group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 1-(pyridin-4-yl)ethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridin-4-yl group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyridin-4-yl group can bind to active sites of enzymes or receptors, modulating their activity. The cyclobutanecarboxamide moiety may contribute to the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridin-4-yl group but differs in the amine linkage.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This derivative includes a methyl group, altering its chemical properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: The presence of a nitro group significantly changes its reactivity and applications.
Uniqueness
N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide moiety, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(10-5-7-13-8-6-10)14-12(15)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPCJEZDERUZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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